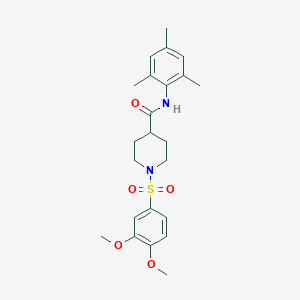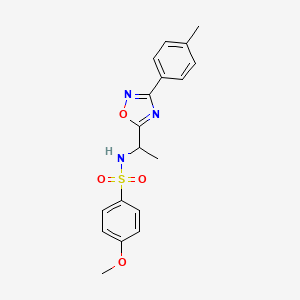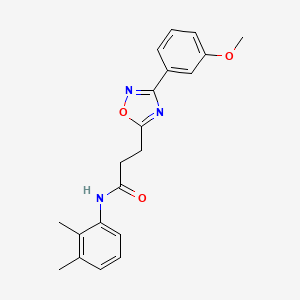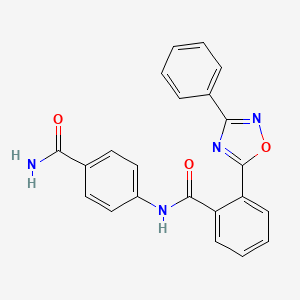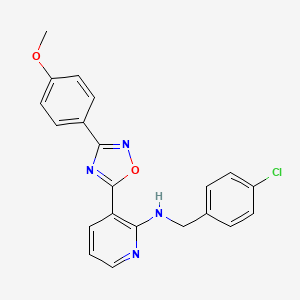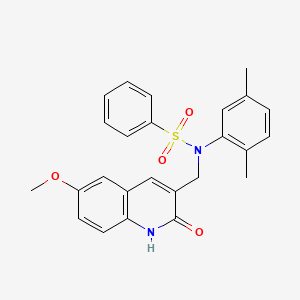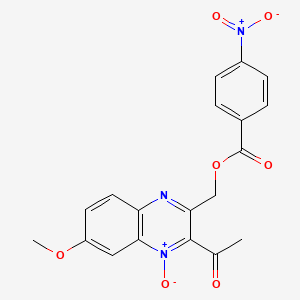![molecular formula C16H16N2O2 B7702438 N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as AMQ-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it is believed that this compound may act as an inhibitor of various enzymes and receptors, including monoamine oxidase (MAO) and the sigma-1 receptor. MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine, while the sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine levels in the brain and improve cognitive function. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties and may induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a scaffold for drug development. However, there are also limitations to working with this compound, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be synthesized by a multi-step process involving the reaction of various chemical compounds. The first step involves the condensation of 2-methyl-1H-pyrrole-5-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid. This intermediate is then reacted with allylamine to form this compound, which is this compound.
Applications De Recherche Scientifique
N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, this compound has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In drug development, this compound has been studied as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
2-methyl-9-oxo-N-prop-2-enyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-7-17-16(20)13-9-18-10(2)8-11-5-4-6-12(14(11)18)15(13)19/h3-6,9-10H,1,7-8H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNRFDETRHLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


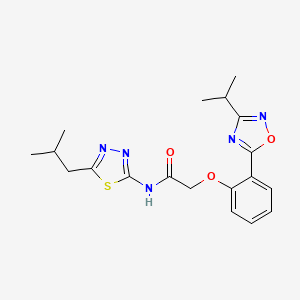
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

